molecular formula C19H22FN3O4S B2686127 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 712345-11-4

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2686127
CAS No.: 712345-11-4
M. Wt: 407.46
InChI Key: KNQDHWMHVAYJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 712345-11-4) is a synthetic compound with a molecular weight of 407.46 g/mol and the molecular formula C19H22FN3O4S . It belongs to a class of sulfonylpiperazine compounds that are of significant interest in medicinal chemistry and pharmacology research, particularly as modulators of neuronal receptors . Structurally, it features a sulfonylpiperazine scaffold, a motif known to be a key pharmacophoric feature in the development of bioactive molecules . Research into similar sulfonylpiperazine analogs has identified them as novel negative allosteric modators (NAMs) of human α4β2 neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are implicated in various neurological pathways and conditions, making them a prominent target for investigative therapeutics . The presence of the 4-fluorobenzenesulfonyl group is a critical structural element that contributes to the compound's interaction with biological targets. Furthermore, compounds containing the 4-fluorobenzyl (or related) moiety have been explored for other bioactivities, such as the inhibition of tyrosinase, the key enzyme in melanin production . This suggests potential research applications in dermatology and hyperpigmentation disorders. This chemical is provided for research purposes to support these and other investigative applications, including but not limited to, structure-activity relationship (SAR) studies, biochemical assay development, and as a reference standard. 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-27-17-6-4-16(5-7-17)21-19(24)14-22-10-12-23(13-11-22)28(25,26)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQDHWMHVAYJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Acetamide Formation: : The intermediate product is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step is typically performed in an anhydrous solvent such as dimethylformamide (DMF) under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions, improving efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders, given its ability to interact with central nervous system receptors.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an inhibitor of specific enzymes.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting diseases such as cancer, due to its structural features that allow for high binding affinity to biological targets.

Mechanism of Action

The mechanism by which 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide exerts its effects involves:

    Molecular Targets: The compound targets specific receptors or enzymes in the body, such as G-protein coupled receptors (GPCRs) or kinases.

    Pathways Involved: It modulates signaling pathways by either inhibiting or activating these targets, leading to altered cellular responses. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with structurally related analogues, focusing on substituent variations and their impact on physical properties:

Compound Name Substituents (Piperazine) Substituents (Acetamide) Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound : 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide 4-Fluorobenzenesulfonyl 4-Methoxyphenyl Data not reported Calculated: ~447.48 N/A
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl 4-Fluorophenyl Not reported 421.47
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-Fluorophenyl 4-(p-Tolyl)thiazol-2-yl 269–270 410.51
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) 4-Methoxyphenyl 4-(4-Methoxyphenyl)thiazol-2-yl 302–303 438.54
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-((2,4-dichlorobenzyl)sulfanyl)phenyl)acetamide 3-Chlorophenyl 4-(2,4-Dichlorobenzyl)sulfanylphenyl Not reported Estimated: ~539.31

Key Observations :

  • Substituent Effects on Melting Points : Thiazole-containing analogues (e.g., compound 15) exhibit lower melting points (~269–270°C) compared to bulkier derivatives (e.g., compound 18: 302–303°C), suggesting that aromatic bulk and hydrogen bonding influence crystallinity .
  • Molecular Weight : The target compound’s molecular weight (~447.48 g/mol) is comparable to analogues with sulfonyl groups (e.g., compound in : 421.47 g/mol), but higher than thiazole derivatives (e.g., compound 15: 410.51 g/mol) due to the sulfonamide’s additional mass .
2.2.1 Antimicrobial Activity
  • Target Compound: No direct data reported. However, structurally similar sulfonamide-piperazine hybrids (e.g., compound 47 in : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) exhibit potent activity against Gram-positive bacteria (MIC: ≤2 µg/mL) .
2.2.2 Anticancer Activity
  • Quinazoline-Sulfonyl Analogues : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) inhibit cancer cell lines (IC₅₀: 1.2–3.8 µM) via kinase modulation . The target compound’s sulfonyl group may similarly target ATP-binding pockets.

Biological Activity

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a piperazine ring, a fluorobenzenesulfonyl group, and an acetamide moiety, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide, with a molecular formula of C19H22FN3O4S. The presence of the fluorine atom and the sulfonyl group enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H22FN3O4S
Molecular Weight395.46 g/mol
IUPAC Name2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide
CAS NumberNot listed

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. One notable mechanism is its inhibition of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation. This inhibition can lead to significant effects on cellular proliferation and apoptosis, making it a candidate for therapeutic applications in cancer and other diseases.

Biological Activity Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibition studies indicated that derivatives of this compound exhibited competitive inhibition against tyrosinase from Agaricus bisporus, with IC50 values significantly lower than those of standard inhibitors such as kojic acid .

Case Study: Tyrosinase Inhibition

In a comparative study evaluating various piperazine derivatives, compound 26 (a derivative related to 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide) demonstrated an IC50 value of 0.18 μM, indicating it was approximately 100-fold more active than kojic acid (IC50 = 17.76 μM). This study utilized docking analysis to elucidate the binding mode of the compound within the active site of tyrosinase, confirming its potential as a skin-whitening agent without cytotoxic effects .

Kinetic Studies

Kinetic studies on the diphenolase activity of tyrosinase revealed that compounds derived from this class exhibited competitive inhibition. The Michaelis-Menten constant (Km) and maximal velocity (Vmax) were determined using Lineweaver-Burk plots, demonstrating that these compounds effectively compete with natural substrates for the active site .

Applications in Medicine

The potential therapeutic applications of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide extend beyond enzyme inhibition. Its unique structure suggests possible roles in treating neurological disorders and cancers due to its influence on nucleoside transport and metabolic pathways.

Summary of Findings

Study FocusFindings
Tyrosinase InhibitionIC50 = 0.18 μM (much more active than kojic acid)
MechanismCompetitive inhibitor of nucleoside transporters
Therapeutic PotentialPossible applications in cancer and neurological disorders

Q & A

Q. What are the recommended synthetic routes for 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

  • Step 1: Substitution of the piperazine ring with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
  • Step 2: Acetylation of the secondary amine in piperazine with chloroacetyl chloride.
  • Step 3: Coupling the intermediate with 4-methoxyaniline via nucleophilic acyl substitution.

Purity Optimization:

  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).
  • Purity verification using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the piperazine (δ 2.5–3.5 ppm), acetamide (δ 3.7–4.2 ppm), and aromatic regions (δ 6.8–8.0 ppm).
    • ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~110 ppm) groups.
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₉H₂₁FN₃O₄S).
  • IR Spectroscopy: Detect sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for initial screening of biological activity (e.g., antimicrobial or anticancer)?

Methodological Answer:

  • Antimicrobial Activity:
    • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
    • Assay: Broth microdilution (MIC determination) per CLSI guidelines.
  • Anticancer Activity:
    • Cell Lines: MCF-7 (breast cancer), HeLa (cervical cancer).
    • Assay: MTT viability assay with 48–72 hr exposure.
  • Controls: Include positive controls (e.g., ciprofloxacin for antimicrobial, cisplatin for anticancer) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) to enhance biological activity?

Methodological Answer:

  • Structural Modifications:
    • Vary substituents on the benzenesulfonyl (e.g., replace fluorine with other halogens) or methoxyphenyl group (e.g., introduce electron-withdrawing groups).
    • Modify the piperazine linker (e.g., replace with morpholine for steric effects).
  • Assay Parallelism: Test derivatives in the same biological assays (e.g., kinase inhibition, cytotoxicity) under standardized conditions.
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or PARP .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Variable Analysis:
    • Compound Purity: Ensure ≥95% purity (HPLC-verified) to exclude impurities affecting results.
    • Assay Conditions: Standardize cell culture media, incubation time, and solvent concentrations.
  • Orthogonal Validation:
    • Replicate studies using alternative assays (e.g., ATP-based viability assays alongside MTT).
    • Cross-validate with in silico models (e.g., QSAR) to identify outliers .

Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction:
    • Use tools like SwissADME to predict solubility, permeability (LogP), and CYP450 interactions.
  • Reaction Pathway Optimization:
    • Apply density functional theory (DFT) to model reaction intermediates and transition states.
    • Screen synthetic feasibility with retrosynthesis software (e.g., Synthia).
  • Targeted Modifications:
    • Introduce metabolically stable groups (e.g., trifluoromethyl) to enhance half-life .

Q. What are key considerations when designing experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification:
    • Use affinity chromatography (bait: immobilized compound) to pull down binding proteins.
    • Validate targets via Western blot (e.g., phosphorylated kinases).
  • Pathway Analysis:
    • Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cells.
    • Analyze pathways (e.g., apoptosis, DNA repair) using KEGG or GO enrichment.
  • Inhibition Kinetics:
    • Determine IC₅₀ values in enzyme assays (e.g., fluorogenic substrates for proteases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.